4-Amino-1-Boc-piperidine-4-carboxylic acid chemical properties
4-Amino-1-Boc-piperidine-4-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid
Introduction
4-Amino-1-Boc-piperidine-4-carboxylic acid is a synthetic, bifunctional cyclic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine at the C4 position.[1] This unique arrangement makes it a valuable building block, or scaffold, for synthesizing complex molecules, including peptide mimetics and novel therapeutic agents.[3][4] The Boc protecting group is crucial for its utility, as it allows for selective chemical modifications at the carboxylic acid terminus before exposing the amine group for further reactions under mild acidic conditions.[1]
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Amino-1-Boc-piperidine-4-carboxylic acid, intended for researchers and professionals in the field of organic synthesis and drug discovery.
Chemical and Physical Properties
The fundamental properties of 4-Amino-1-Boc-piperidine-4-carboxylic acid are summarized below. This data is critical for its handling, storage, and application in experimental settings. The compound typically appears as a white solid or powder.[2][5] For storage, it is recommended to keep it in a dark, dry, and well-ventilated place, often at temperatures between 2-8°C.[1][6]
| Property | Value |
| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[7] |
| Synonyms | 1-Boc-4-aminopiperidine-4-carboxylic acid, 4-(Boc-amino)piperidine-4-carboxylic acid, N-Boc-4-aminopiperidine-4-carboxylic acid[1][7] |
| CAS Number | 183673-71-4[2][7] |
| Molecular Formula | C₁₁H₂₀N₂O₄[1][5][7] |
| Molecular Weight | 244.29 g/mol [1][7] |
| Appearance | White solid/powder[2][3][5] |
| Melting Point | 289-294 °C |
| Boiling Point | 409.8 °C at 760 mmHg (Predicted)[8] |
| Solubility | Soluble in Methanol[5] |
| pKa | 2.15 ± 0.20 (Predicted)[5] |
| InChI Key | YNHLVALLAURVJF-UHFFFAOYSA-N[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Amino-1-Boc-piperidine-4-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Key signals include those corresponding to the piperidine ring protons (typically in the δ 1.4–3.5 ppm range) and a characteristic singlet for the nine equivalent protons of the Boc group's methyl groups (around δ 1.4 ppm).[1]
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¹³C NMR : Expected signals include carbonyl carbons for the Boc group (around δ 155 ppm) and the carboxylic acid (around δ 175 ppm).[1]
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong C=O stretching vibration for the Boc group's carbonyl at approximately 1680–1720 cm⁻¹. A broad O–H stretch from the carboxylic acid group is also prominent, typically appearing in the 2500–3300 cm⁻¹ region.[1]
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Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (244.29 g/mol ) and to analyze its fragmentation patterns for structural validation.[1]
Reactivity and Chemical Transformations
The chemical utility of this molecule stems from its bifunctional nature. The two primary reactive sites, the carboxylic acid and the Boc-protected amine, can be addressed sequentially.
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Carboxylic Acid Reactions : The carboxylic acid group can undergo standard transformations such as esterification or amide bond formation (peptide coupling) with an amine, typically activated by coupling reagents like DCC, EDC, or HATU.
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Boc Group Deprotection : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free primary amine. This unmasked amine is then available for subsequent reactions, such as acylation or peptide bond formation.[1]
The logical flow of using this compound in synthesis is depicted in the diagram below.
Caption: Synthetic utility workflow.
Experimental Protocols
Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid
A well-documented procedure for the synthesis of this compound and its derivatives is available through Organic Syntheses. The process generally involves multiple steps starting from simpler precursors. A representative multi-step synthesis is outlined below, adapted from established literature.[9]
Step A: Piperidine-4-spiro-5'-hydantoin Formation
-
Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the resulting suspension by rotary evaporation and cool to precipitate the product, which is collected by filtration.
Step B: Boc Protection of the Hydantoin
-
Suspend the hydantoin product from Step A in a suitable solvent.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium hydroxide) to the suspension.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the Boc-protected hydantoin intermediate.
Step C: Hydrolysis to the Amino Acid
-
Charge a round-bottomed flask with the Boc-protected hydantoin intermediate (e.g., 40.0 g, 0.8 mol) suspended in THF (340 mL).
-
Add a 2.0M potassium hydroxide solution (340 mL) and stir for approximately 4 hours.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 5.
-
The desired product, 4-Amino-1-Boc-piperidine-4-carboxylic acid, precipitates as a white solid.
-
Collect the solid by filtration and dry under vacuum to yield the final product.[9]
The workflow for this synthesis is visualized in the following diagram.
Caption: Multi-step synthesis of the target compound.
Safety and Handling
According to GHS classifications, 4-Amino-1-Boc-piperidine-4-carboxylic acid is considered a hazardous substance.[7]
-
Hazard Statements :
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]
-
First Aid : In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]
-
Disposal of the compound should be carried out by a licensed professional waste disposal service in accordance with local regulations.[13]
References
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID | 183673-71-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]
- 6. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid =97.0 HPLC 183673-66-7 [sigmaaldrich.com]
- 7. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aablocks.com [aablocks.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
